2-(2,4,5-Trimethylphenyl)ethanethiol
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Overview
Description
2-(2,4,5-Trimethylphenyl)ethanethiol is an organic compound with the molecular formula C11H16S It is characterized by the presence of a thiol group (-SH) attached to an ethanethiol chain, which is further connected to a 2,4,5-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5-Trimethylphenyl)ethanethiol can be achieved through several methods. One common approach involves the alkylation of 2,4,5-trimethylphenyl with ethanethiol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be employed to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5-Trimethylphenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
2-(2,4,5-Trimethylphenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study thiol-disulfide exchange reactions in proteins.
Industry: Used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4,5-Trimethylphenyl)ethanethiol involves its interaction with thiol groups in biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4,6-Trimethylphenyl)ethanethiol: Similar structure but with a different methyl group arrangement.
2-(3,4,5-Trimethylphenyl)ethanethiol: Another isomer with a different substitution pattern on the phenyl ring.
Uniqueness
2-(2,4,5-Trimethylphenyl)ethanethiol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic and biological chemistry.
Properties
IUPAC Name |
2-(2,4,5-trimethylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7,12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGFWUZTBYDHFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CCS)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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